molecular formula C10H8S B8124020 6-Vinylbenzo[b]thiophene

6-Vinylbenzo[b]thiophene

Cat. No.: B8124020
M. Wt: 160.24 g/mol
InChI Key: XDGMXAWMKSGDKH-UHFFFAOYSA-N
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Description

6-Vinylbenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Vinylbenzo[b]thiophene can be synthesized through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is efficient and allows for the preparation of diverse multisubstituted benzothiophenes . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of transition-metal catalysis, such as palladium or copper, is common in industrial settings to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Vinylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylbenzo[b]thiophene.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-vinylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in reactions that modify the compound’s structure, enhancing its binding affinity and activity. The pathways involved often include electrophilic and nucleophilic interactions, as well as radical mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Lacks the vinyl group, making it less reactive in certain applications.

    2-Vinylthiophene: Contains a vinyl group but lacks the fused benzene ring, resulting in different chemical properties.

    3-Vinylbenzo[b]thiophene: Similar structure but with the vinyl group in a different position, affecting its reactivity and applications.

Uniqueness

6-Vinylbenzo[b]thiophene is unique due to the presence of both the benzothiophene ring and the vinyl group. This combination enhances its reactivity and makes it a versatile compound for various applications in materials science, pharmaceuticals, and organic electronics .

Properties

IUPAC Name

6-ethenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGMXAWMKSGDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-bromobenzo[b]thiophene (217 mg, 1.02 mmol), potassium vinyltrifluoroborate (137 mg, 1.02 mmol), Cs2CO3 (983 mg, 3.02 mmol), Ph3P (17 mg, 0.066 mmol) and PdCl2 (5 mg, 0.028 mol) in THF (1.8 mL)/H2O (0.2 mL) was heated at 85° C. After overhight stirring, H2O (5 mL) and saturated NH4Cl solution (50 mL) were added and the resulting mixture was extracted with CH2Cl2 (3×25 mL). The combined organic solution was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (67 mg, 41%).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
983 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
41%

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